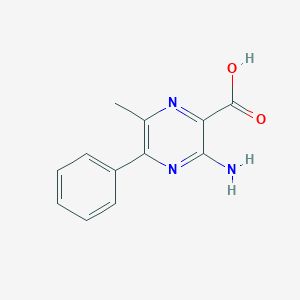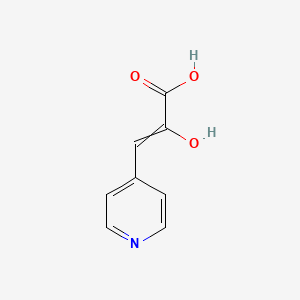
N-(2-sulfamoyl-1,3-thiazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-sulfamoyl-1,3-thiazol-5-yl)acetamide is a chemical compound belonging to the thiazole family, which are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. Thiazoles are known for their diverse biological activities and are often used in the development of various drugs and biologically active agents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-sulfamoyl-1,3-thiazol-5-yl)acetamide typically involves the reaction of 2-aminothiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate thiazolium salt, which is then hydrolyzed to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions: N-(2-sulfamoyl-1,3-thiazol-5-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can result in the formation of aminothiazoles.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
科学的研究の応用
N-(2-sulfamoyl-1,3-thiazol-5-yl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Employed in the development of new materials and chemical processes.
作用機序
The mechanism by which N-(2-sulfamoyl-1,3-thiazol-5-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.
類似化合物との比較
N-(2-sulfamoyl-1,3-thiazol-5-yl)acetamide is similar to other thiazole derivatives, such as N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide and various thiazole-based drugs. its unique structural features and biological activities set it apart from these compounds. The presence of the sulfamoyl group and the specific substitution pattern contribute to its distinct properties.
List of Similar Compounds
N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide
Thiazole-based drugs
Other thiazole derivatives
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
分子式 |
C5H7N3O3S2 |
|---|---|
分子量 |
221.3 g/mol |
IUPAC名 |
N-(2-sulfamoyl-1,3-thiazol-5-yl)acetamide |
InChI |
InChI=1S/C5H7N3O3S2/c1-3(9)8-4-2-7-5(12-4)13(6,10)11/h2H,1H3,(H,8,9)(H2,6,10,11) |
InChIキー |
CEGJNUDFPDAUCC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CN=C(S1)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-amino-N-[6-methyl-1-(4-propan-2-yloxyanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B15357896.png)



![5-Butyl-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B15357916.png)






![N-[3-hydroxy-2-(4-methylsulfonylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B15357947.png)

